molecular formula C6H8ClNO B025358 4-(Chloromethyl)-3,5-dimethylisoxazole CAS No. 19788-37-5

4-(Chloromethyl)-3,5-dimethylisoxazole

Cat. No. B025358
Key on ui cas rn: 19788-37-5
M. Wt: 145.59 g/mol
InChI Key: NIFAUKBQIAURIM-UHFFFAOYSA-N
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Patent
US08202873B2

Procedure details

Add N,N-dimethylformamide (3 mL) to sodium hydride (0.092 g, 2.29 mmol) and stir at 0° C. Add 1-H-pyrazole-4-carboxaldehyde (0.200 g, 2.08 mmol) and stir at 0° C. for 20 min. Dissolve 4-chloromethyl-3,5-dimethylisoxazole (0.318 g, 2.18 mmol) in N,N-dimethylformamide (4 mL) and add to reaction mixture. Stir reaction at room temperature for 18 hr. Quench with aqueous saturated sodium bicarbonate solution. Add ethyl acetate and separate organic layer. Extract aqueous layer twice with ethyl acetate. Dry combined organic layers (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 25:75 to 75:25 ethyl acetate:hexanes), to give the title preparation (387 mg, 91%). GC-MS: m/z=205 [M+].
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.092 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4]1.Cl[CH2:11][C:12]1[C:13]([CH3:18])=[N:14][O:15][C:16]=1[CH3:17]>CN(C)C=O>[CH3:18][C:13]1[C:12]([CH2:11][N:3]2[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4]2)=[C:16]([CH3:17])[O:15][N:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1N=CC(=C1)C=O
Step Two
Name
Quantity
0.318 g
Type
reactant
Smiles
ClCC=1C(=NOC1C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.092 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
reaction at room temperature for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Quench with aqueous saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
Add ethyl acetate and separate organic layer
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 25:75 to 75:25 ethyl acetate:hexanes)
CUSTOM
Type
CUSTOM
Details
to give the title
CUSTOM
Type
CUSTOM
Details
preparation (387 mg, 91%)

Outcomes

Product
Name
Type
Smiles
CC1=NOC(=C1CN1N=CC(=C1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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